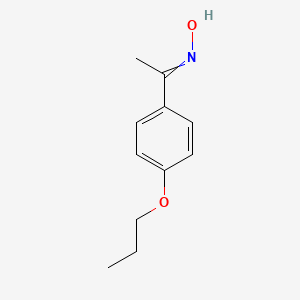

1-(4-Propoxyphenyl)ethanone oxime

説明

Significance of Oxime Functionality in Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of modern organic chemistry. researchgate.net First discovered in the 19th century, oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). rsc.org Their significance stems from their remarkable versatility. Oximes serve as crucial intermediates in a wide array of chemical transformations, including their facile conversion to amines, nitriles, and various nitrogen-containing heterocyclic compounds. nih.gov

Furthermore, the oxime group is a popular protecting group for carbonyl compounds (aldehydes and ketones) due to its general stability and the ability to be removed under specific conditions. nih.gov One of the most classic and industrially significant reactions involving oximes is the Beckmann rearrangement, where an oxime is transformed into an amide. nih.gov This reaction is fundamental to the large-scale production of caprolactam, the precursor to Nylon-6. nih.gov The unique electronic properties of the oxime moiety, which can act as both a hydrogen bond donor and acceptor, also contribute to its importance in medicinal and supramolecular chemistry. nih.govjk-sci.com Consequently, oximes are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgarpgweb.com

General Overview of Acetophenone (B1666503) Oxime Derivatives

Acetophenone oximes are a specific class of ketoximes derived from acetophenone and its substituted analogues. These compounds are typically prepared by refluxing the corresponding acetophenone derivative with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or pyridine. arpgweb.comorgsyn.org The general structure consists of a phenyl ring and a methyl group attached to the carbon of the C=N-OH function.

A key structural feature of many acetophenone oximes is the potential for stereoisomerism. Due to the restricted rotation around the C=N double bond, they can exist as (E) and (Z) isomers, which may exhibit different physical properties and chemical reactivity. nih.gov In many syntheses, one isomer is predominantly formed. arpgweb.com

Acetophenone oxime derivatives are valuable precursors in organic synthesis. nih.gov Research has demonstrated their utility in producing a variety of biologically active molecules, with studies focusing on their potential as antifungal, antibacterial, anti-inflammatory, and cytotoxic agents. arpgweb.comnih.gov

Scope and Research Imperatives for 1-(4-Propoxyphenyl)ethanone (B1580586) Oxime

While extensive research exists for a wide range of acetophenone oxime derivatives, published studies focusing specifically on 1-(4-Propoxyphenyl)ethanone oxime are limited. However, the research imperatives for this compound can be logically inferred from the well-documented biological activities of its structural analogues. Numerous studies on acetophenone oximes with different substituents at the 4-position of the phenyl ring have revealed potent pharmacological and agrochemical activities. researchgate.netresearchgate.net

For instance, various acetophenone oxime derivatives have shown significant antifungal activity against plant pathogens like Sphaerotheca fuliginea and Aspergillus niger. researchgate.netarpgweb.com Others have been investigated for antibacterial, anticancer, and herbicidal properties. nih.govnih.gov The primary research driver for this compound is, therefore, to synthesize the compound and evaluate it for similar biological activities. Scientific inquiry would focus on determining how the 4-propoxy group influences these properties compared to other known alkoxy groups (like methoxy) or different functional groups (like hydroxyl, amino, or halides). nih.govnih.govresearchgate.net Such research would contribute to the broader understanding of structure-activity relationships (SAR) within this class of compounds, potentially leading to the development of novel and more effective therapeutic or agricultural agents. researchgate.net

Chemical and Physical Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-propoxyphenyl)ethan-1-one oxime |

| CAS Number | 91246-60-5 jk-sci.com |

| Molecular Formula | C₁₁H₁₅NO₂ jk-sci.com |

| Molecular Weight | 193.25 g/mol sigmaaldrich.com |

| Melting Point | Data not available jk-sci.com |

Synthesis and Characterization

Synthesis

The standard and expected synthesis route for this compound involves the reaction of its ketone precursor, 1-(4-propoxyphenyl)ethanone, with hydroxylamine. A typical laboratory procedure would involve dissolving 1-(4-propoxyphenyl)ethanone and hydroxylamine hydrochloride in a solvent like ethanol (B145695), followed by the addition of a base such as pyridine. orgsyn.org The mixture is then heated under reflux for a period, after which the product is isolated through cooling, precipitation, and filtration. arpgweb.comorgsyn.org

Spectral Characterization

Experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of analogous compounds like 1-(4-methoxyphenyl)ethanone oxime, characteristic signals can be predicted. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the principal functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (oxime) | 3100-3600 | Broad stretch |

| C-H (aromatic/aliphatic) | 2850-3100 | Stretch |

| C=N (imine/oxime) | 1640-1690 | Stretch |

| C-O (ether) | 1200-1270 | Aromatic ether stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide definitive structural confirmation. Predicted chemical shifts (δ) in ppm, relative to a standard like TMS, would be anticipated. For instance, the ¹H NMR spectrum for the closely related 1-(4-methoxyphenyl)ethanone oxime shows distinct signals for the methyl protons, methoxy (B1213986) protons, aromatic protons, and the hydroxyl proton. researchgate.net A similar pattern would be expected for the 4-propoxy derivative, with additional signals corresponding to the ethyl moiety of the propoxy group.

Structure

3D Structure

特性

IUPAC Name |

N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWQJIJVMOLTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Propoxyphenyl Ethanone Oxime

Classical Condensation Pathways

The traditional and most direct method for synthesizing 1-(4-propoxyphenyl)ethanone (B1580586) oxime involves the condensation reaction between 4-propoxyacetophenone and a hydroxylamine (B1172632) salt. arpgweb.comorgsyn.org This foundational approach remains a staple in organic synthesis due to its reliability and straightforward execution.

Direct Oxime Formation from 4-Propoxyacetophenone

The direct oximation of 4-propoxyacetophenone is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. arpgweb.comorgsyn.org The base, often sodium hydroxide (B78521) or pyridine, is crucial for neutralizing the hydrochloric acid formed during the reaction, which in turn liberates the free hydroxylamine to react with the carbonyl group of the acetophenone (B1666503). arpgweb.comorgsyn.org The reaction mechanism proceeds through a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. masterorganicchemistry.com

The reaction is generally carried out in a protic solvent, such as ethanol (B145695), which facilitates the dissolution of the reactants and the progression of the reaction. arpgweb.comorgsyn.org The choice of solvent can influence the reaction rate and the ease of product isolation.

Optimization of Reaction Conditions for Yield and Selectivity

Several factors can be manipulated to optimize the yield and selectivity of the oximation reaction. Key parameters include temperature, reaction time, pH, and the stoichiometry of the reactants.

Temperature: The reaction is often conducted at elevated temperatures, typically ranging from room temperature to the reflux temperature of the solvent, to increase the reaction rate. arpgweb.com However, excessively high temperatures can lead to the formation of byproducts.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material. This can range from a few hours to overnight, depending on the specific conditions.

pH: The pH of the reaction mixture is a critical factor. numberanalytics.com A slightly acidic to neutral pH is generally preferred to facilitate the nucleophilic attack of hydroxylamine. Strongly acidic conditions can protonate the hydroxylamine, reducing its nucleophilicity, while strongly basic conditions can lead to undesired side reactions.

Stoichiometry: An excess of hydroxylamine hydrochloride is often used to drive the reaction to completion and maximize the yield of the oxime. orgsyn.org

Table 1: Optimization of Reaction Conditions for Oxime Synthesis

| Parameter | Condition | Effect on Yield and Selectivity |

| Solvent | Ethanol, Methanol, Water | Protic solvents generally give good yields. arpgweb.comorgsyn.org |

| Base | Pyridine, Sodium Hydroxide, Sodium Acetate (B1210297) | Neutralizes HCl, liberating free hydroxylamine. arpgweb.comorgsyn.org |

| Temperature | 25°C - 80°C (Reflux) | Higher temperatures increase reaction rate. arpgweb.com |

| Reactant Ratio | Excess Hydroxylamine HCl | Drives equilibrium towards product formation. orgsyn.org |

Advanced Synthetic Approaches

In recent years, advanced synthetic methods have been developed to improve the efficiency, reduce reaction times, and minimize the environmental impact of oxime synthesis. These include microwave-assisted and ultrasound-promoted techniques, which align with the principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of oxime formation, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govarkat-usa.org The rapid and uniform heating provided by microwaves enhances the rate of the condensation reaction. nih.gov This technique can be performed using a dedicated microwave reactor, often in a sealed vessel to allow for temperatures above the solvent's boiling point. nih.gov

Ultrasound-Promoted Oxime Formation

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient method for synthesizing oximes. researchgate.netnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov Ultrasound-promoted oximation is typically carried out at room temperature, offering a milder alternative to conventional heating and microwave irradiation. nih.gov This method has been shown to be effective for a variety of carbonyl compounds, leading to high yields in shorter reaction times. researchgate.netnih.gov

Green Chemistry Principles in Oxime Synthesis

The application of green chemistry principles to the synthesis of 1-(4-propoxyphenyl)ethanone oxime focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free Reactions: One approach involves performing the reaction under solvent-free or "dry media" conditions, often with the aid of a solid support or by simply grinding the reactants together. nih.gov This eliminates the need for potentially harmful organic solvents.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents like water or ethanol is preferred over more hazardous options. nih.govmdpi.com

Catalysis: The use of efficient and recyclable catalysts can also contribute to a greener synthesis. nih.gov For instance, some methods utilize solid acid or base catalysts that can be easily separated from the reaction mixture and reused.

Table 2: Comparison of Advanced Synthetic Methods

| Method | Typical Reaction Time | Energy Source | Key Advantages |

| Microwave-Assisted | Minutes | Microwaves | Rapid heating, high yields, shorter reaction times. nih.govarkat-usa.org |

| Ultrasound-Promoted | Minutes to Hours | Ultrasound Waves | Milder conditions, enhanced reaction rates. researchgate.netnih.gov |

| Grindstone Chemistry | Minutes | Mechanical Grinding | Solvent-free, simple, and rapid. nih.gov |

Solvent-Free Reactions

In recent years, solvent-free reactions have gained considerable attention from an environmental and practical standpoint. nih.gov These methods often offer simplified work-up procedures, reduced waste, and enhanced reaction rates and selectivity. nih.govresearchgate.net One prominent solvent-free technique is "grindstone chemistry," which involves the simple grinding of reactants together in a mortar and pestle, sometimes with a solid catalyst. nih.govresearchgate.net

For the synthesis of this compound, this would involve grinding the parent ketone, 1-(4-Propoxyphenyl)ethanone, with hydroxylamine hydrochloride and a catalyst. The mechanical force of grinding generates localized heat, driving the reaction forward at room temperature without the need for an external heat source or solvent. nih.gov Catalysts such as bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃) have proven effective for this transformation, affording excellent yields of various ketoximes in short reaction times. nih.govresearchgate.net Another solvent-free approach utilizes microwave irradiation on reactants impregnated on a solid support like basic alumina (B75360). rsc.org

Table 1: Examples of Solvent-Free Synthesis of Aromatic Ketoximes This table presents representative data for the synthesis of various aromatic ketoximes using solvent-free methods, illustrating typical conditions and outcomes applicable to the synthesis of this compound.

| Carbonyl Compound | Method | Catalyst/Support | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Grinding | Bi₂O₃ | 3 min | 96 | nih.gov |

| 4-Methylacetophenone | Grinding | Bi₂O₃ | 4 min | 95 | nih.gov |

| 4-Chloroacetophenone | Grinding | Bi₂O₃ | 5 min | 94 | nih.gov |

| Benzophenone | Grinding | Sb₂O₃ | 15 min | 94 | researchgate.net |

| Acetophenone | Microwave | Basic Al₂O₃ (wet) | 1.5 min | 85 | rsc.org |

Eco-Friendly Catalysis

The principles of green chemistry encourage the use of catalysts that are non-toxic, reusable, and efficient, while minimizing the use of hazardous reagents and solvents. ijprajournal.comnumberanalytics.com For oxime synthesis, this has led to the exploration of various eco-friendly catalytic systems.

Natural acids, such as those found in citrus fruit juice or plant extracts, have been employed as catalysts for oxime production, offering a biodegradable and readily available alternative to conventional acid catalysts. ijprajournal.com Solid catalysts like zinc oxide (ZnO) or potassium fluoride (B91410) doped on alumina (KF/Al₂O₃) are also effective and present advantages such as ease of separation from the reaction mixture and potential for reuse. ijprajournal.comnih.gov For instance, ZnO can catalyze the solventless reaction between a ketone and hydroxylamine hydrochloride at elevated temperatures. nih.gov The use of aqueous media or ionic liquids as alternative solvent systems also aligns with green chemistry principles for oxime synthesis. nih.gov

Table 2: Eco-Friendly Catalysts for Oxime Synthesis This table showcases various environmentally benign catalysts used in the synthesis of oximes, highlighting the diversity of green chemistry approaches.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Natural Acids (e.g., Citrus Limetta juice) | Aqueous extract, room temperature | Biodegradable, renewable, avoids harsh acids | ijprajournal.com |

| Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, grinding | Low toxicity, high efficiency, minimal waste | nih.gov |

| Zinc Oxide (ZnO) | Solvent-free, 80-170°C | Commercially available, efficient | nih.gov |

| Potassium Fluoride on Alumina (KF/Al₂O₃) | Solvent-free | Reusable, economical, environmentally benign | ijprajournal.com |

| Basic Alumina (Al₂O₃) | Solvent-free, microwave irradiation | Fast reaction times, easy work-up | rsc.org |

Metal-Mediated and Metal-Catalyzed Generation of Oximes

Transition metals play a pivotal role in modern organic synthesis, catalyzing a vast array of transformations with high efficiency and selectivity. exlibrisgroup.comresearchgate.net Their application in reactions involving oximes has grown significantly, providing novel pathways for both the synthesis and subsequent functionalization of the oxime group. exlibrisgroup.comacs.org Metal-mediated methods, where the metal is part of a stoichiometric reagent, and metal-catalyzed reactions, where a small amount of the metal drives the transformation, are both important in this context. acs.org

Transition Metal Systems for Oxime Formation

While the direct condensation of 1-(4-Propoxyphenyl)ethanone with hydroxylamine is the most straightforward route to its oxime, transition metal-catalyzed methods offer alternative pathways, particularly for more complex substrates or when aiming for specific reactivity. acs.org Transition metal-catalyzed reactions involving oximes encompass C-H bond activation, Heck-type reactions, and various couplings. exlibrisgroup.com

For the formation of oximes, transition metals can act as Lewis acids to activate the carbonyl group or participate in redox cycles. For example, iron-catalyzed nitrosation of styrenes provides a route to aromatic ketoximes. researchgate.net In this process, an iron(II) catalyst, in the presence of reagents like tert-butyl nitrite (B80452) and sodium borohydride, facilitates the formation of the oxime from an alkene precursor. researchgate.net Ruthenium complexes have been used in the ortho-alkylation of aromatic ketones, demonstrating the ability of metals to direct reactions at specific positions, a principle that can be extended to reactions involving the oxime functional group. rsc.org Copper-catalyzed reactions of O-propargyl oximes have also been developed, leading to complex heterocyclic structures through skeletal rearrangements. acs.org

Table 3: Selected Transition Metal Systems in Reactions Involving Oximes This table summarizes various transition metal catalysts and their applications in reactions related to oxime synthesis and functionalization.

| Metal Catalyst System | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Oxidative C-H Acylation | Coupling of C-H bonds with aldehydes to give ketones | nih.gov |

| RuH₂(CO)(PPh₃)₃ | Ketone-directed C-H Alkylation | ortho-alkylation of aromatic ketones with olefins | rsc.org |

| Fe(BF₄)₂·6H₂O / Dipicolinic Acid | Alkene Oximation | Nitrosation of styrenes to form ketoximes | researchgate.net |

| Copper(I) | Skeletal Rearrangement | Cycloisomerization of O-propargyl oxime-containing diynes | acs.org |

| Iridium Complexes | Asymmetric Reduction | Catalytic reduction of oximes to chiral hydroxylamines | nih.gov |

Ligand Design in Catalytic Oxime Generation

In transition metal catalysis, ligands are not mere spectators but crucial components that dictate the catalyst's performance. bohrium.comacs.org The design and selection of ligands are paramount for controlling the reactivity, selectivity, and stability of the metal center. reddit.combiointerfaceresearch.com Ligands influence the catalytic cycle by modulating the electronic properties and the steric environment of the metal. reddit.com

Oximes themselves can act as versatile ligands in inorganic chemistry, forming stable complexes with a variety of metal ions. nih.govresearchgate.net In the context of catalysis, external ligands such as phosphines, N-heterocyclic carbenes (NHCs), and various nitrogen- and sulfur-based molecules are intentionally added to fine-tune the catalyst. bohrium.com For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can determine the efficiency of oxidative addition and reductive elimination steps. solubilityofthings.com In asymmetric catalysis, chiral ligands are designed to create a specific three-dimensional environment around the metal, enabling the synthesis of one enantiomer of a chiral product over the other, as demonstrated in the iridium-catalyzed asymmetric reduction of oximes to hydroxylamines. nih.govincatt.nl The design of ligands with specific electronic (electron-donating or -withdrawing) and steric (bulky or constrained) features is a key strategy for developing new and improved catalytic systems for reactions involving oximes. biointerfaceresearch.com

Table 4: Influence of Ligand Design on Metal-Catalyzed Reactions This table illustrates how the choice of ligand can impact the outcome and efficiency of transition metal-catalyzed reactions relevant to oxime chemistry.

| Metal | Ligand Type | Effect of Ligand | Reaction Example | Reference |

|---|---|---|---|---|

| Palladium | Phosphines (e.g., PPh₃) | Influences steric and electronic properties, affecting coupling efficiency. | Cross-coupling reactions (e.g., Suzuki, Heck) | reddit.comsolubilityofthings.com |

| Ruthenium | Oxime (as directing group/ligand) | Directs C-H activation to a specific position (e.g., ortho). | C-H functionalization | rsc.org |

| Iridium | Chiral Cp-ligands | Induces enantioselectivity by creating a chiral environment. | Asymmetric hydrogenation of oximes | nih.govincatt.nl |

| Cobalt | Oxime (in Cobaloximes) | Mediates radical cyclization reactions. | Radical cyclizations | researchgate.net |

| Copper | Polydentate N-ligands | Stabilizes the metal complex and influences thermodynamic stability. | General catalysis | biointerfaceresearch.com |

Compound Index

Structural Elucidation and Stereochemical Characterization of 1 4 Propoxyphenyl Ethanone Oxime

Advanced Spectroscopic Characterization

The structural framework of 1-(4-propoxyphenyl)ethanone (B1580586) oxime has been meticulously elucidated using a combination of sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide complementary information that, when pieced together, reveals the precise atomic arrangement and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton NMR spectroscopy of 1-(4-propoxyphenyl)ethanone oxime offers a detailed picture of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the protons of the propoxy group, and the methyl protons of the ethanone (B97240) oxime moiety.

Aromatic Region: The protons on the benzene (B151609) ring typically appear as a set of doublets, indicative of a para-substituted pattern.

Propoxy Group: The propoxy chain gives rise to a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom.

Ethanone Oxime Moiety: The methyl group of the ethanone moiety appears as a sharp singlet, while the hydroxyl proton of the oxime group can be observed as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.50 | d | 2H | Ar-H |

| 6.90 | d | 2H | Ar-H |

| 3.95 | t | 2H | -OCH₂- |

| 2.25 | s | 3H | CH₃-C=N |

| 1.80 | sext | 2H | -CH₂-CH₃ |

| 1.02 | t | 3H | -CH₂-CH₃ |

Note: Predicted data is based on analogous compounds and may vary from experimental values.

Complementing the proton NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon framework.

Aromatic Carbons: The para-substituted benzene ring will show four distinct signals in the aromatic region of the spectrum.

Propoxy Group Carbons: The three carbon atoms of the propoxy group will each have a unique chemical shift.

Ethanone Oxime Carbons: The carbon of the methyl group and the quaternary carbon of the C=N bond will also be clearly identifiable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 159.0 | C-O (aromatic) |

| 155.0 | C=N |

| 130.0 | C-H (aromatic) |

| 128.0 | C (quaternary, aromatic) |

| 114.5 | C-H (aromatic) |

| 69.5 | -OCH₂- |

| 22.5 | -CH₂-CH₃ |

| 12.0 | CH₃-C=N |

| 10.5 | -CH₂-CH₃ |

Note: Predicted data is based on analogous compounds and may vary from experimental values.

To unequivocally establish the connectivity and stereochemistry of this compound, a suite of two-dimensional NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity within the propoxy chain and the coupling between adjacent aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is crucial for confirming the connection of the propoxy group to the aromatic ring and the ethanone oxime moiety to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the oxime, i.e., whether the hydroxyl group is syn or anti to the phenyl ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3100 | Broad | O-H stretch (oxime) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1650-1600 | Medium | C=N stretch (oxime) |

| 1600, 1500 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry allows for the determination of the exact molecular formula.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the propoxy group and other characteristic fragmentations of the oxime functionality. HRMS would confirm the elemental composition of the molecular ion, providing definitive proof of the molecular formula, C₁₁H₁₅NO₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For oximes, the UV-Vis spectra typically reveal characteristic absorption bands arising from π → π* transitions within the aromatic system and the C=N chromophore.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the spectroscopic properties can be inferred from related structures. Generally, acetophenone (B1666503) oximes display absorption maxima in the ultraviolet region. Studies on various oximes indicate that they typically absorb in the range of 280-300 nm. researchgate.net The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring and the solvent polarity.

For instance, the presence of an alkoxy group, such as the propoxy group in the para position of the phenyl ring, is expected to act as an auxochrome. This would likely cause a bathochromic (red) shift of the π → π* transition of the benzene ring compared to the unsubstituted acetophenone oxime. This effect is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.

Furthermore, the pH of the medium can significantly influence the UV-Vis spectrum of oximes. In basic media, the deprotonation of the hydroxyl group to form the oximate anion can lead to a shift in the absorption wavelength. researchgate.net This is characterized by changes in the absorbance bands, which can be useful in determining the pKa of the oxime.

A hypothetical UV-Vis absorption data table for this compound, based on general knowledge of similar compounds, is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol (B145695) | ~285 | Data not available | π → π |

| Hexane | ~280 | Data not available | π → π |

Note: The data in this table is hypothetical and based on the expected spectral behavior of 4-alkoxyacetophenone oximes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical ions. The application of EPR spectroscopy to the study of this compound would be relevant if the molecule were to form stable radical intermediates, for example, through oxidation or reduction processes.

There is currently no specific information available in the scientific literature regarding EPR spectroscopic studies on this compound or its potential radical intermediates. The formation of radical species from acetophenone oximes is not a commonly reported phenomenon under standard conditions. However, it is conceivable that under specific experimental conditions, such as exposure to ionizing radiation or in the presence of strong oxidizing or reducing agents, radical species could be generated.

In such a hypothetical scenario, EPR spectroscopy could provide valuable information. For instance, if a radical were formed by the homolytic cleavage of the O-H bond of the oxime, the resulting iminoxyl radical could be detected. The g-factor and hyperfine coupling constants from the EPR spectrum would offer insights into the electronic structure and the distribution of the unpaired electron density within the radical.

Given the lack of experimental data, a detailed analysis of the EPR spectroscopy of this specific compound is not possible at this time. Further research would be required to explore the potential for radical formation and to characterize such species using EPR techniques.

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not reported, a detailed understanding of its solid-state structure can be inferred from the crystallographic data of closely related analogues, such as (E)-1-(4-Aminophenyl)ethanone oxime and other substituted acetophenone oximes. nih.govresearchgate.net

Crystal Growth and Quality Assessment

The growth of single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For analogous oxime compounds, suitable crystals have been obtained by slow evaporation of a solution of the compound in an appropriate solvent. nih.gov For example, pale-yellow block-like single crystals of (E)-4-[1-(Hydroxyimino)ethyl]-N-(4-methylbenzylidene)aniline were grown from an acetone (B3395972) solution at room temperature over a period of two weeks. nih.gov A similar approach, possibly using solvents like ethanol, methanol, or acetone, would likely be a suitable starting point for obtaining single crystals of this compound.

The quality of the grown crystals would be assessed by optical microscopy for morphological uniformity and lack of defects, followed by preliminary X-ray diffraction screening to evaluate the diffraction pattern's quality.

Molecular Conformation and Geometry (e.g., C=N Double Bond Isomerism (E/Z))

The molecular conformation of this compound in the solid state would be dictated by the spatial arrangement of its constituent atoms. A key stereochemical feature of ketoximes is the potential for E/Z isomerism about the C=N double bond. In the case of this compound, the E isomer would have the hydroxyl group trans to the 4-propoxyphenyl group, while the Z isomer would have it cis.

Based on studies of similar acetophenone oximes, the E isomer is often the thermodynamically more stable and predominantly formed product. nih.gov The crystal structures of related compounds, such as (E)-1-(4-Aminophenyl)ethanone oxime, confirm the E configuration in the solid state. researchgate.net In this configuration, the phenyl ring and the oxime group are nearly coplanar, which allows for extended conjugation. For instance, in (E)-1-(4-Aminophenyl)ethanone oxime, the dihedral angle between the phenyl ring and the plane of the oxime group is small. researchgate.net

The bond lengths and angles within the molecule are expected to be in the normal ranges for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. The C=N double bond length would be characteristic of oximes, and the C-O and N-O bond lengths would reflect their single bond character. The propoxy group would likely adopt a staggered conformation to minimize steric hindrance.

A table of selected, anticipated bond lengths and angles for the E isomer is presented below, based on data from analogous structures.

| Parameter | Expected Value |

| C=N bond length | ~1.29 Å |

| N-O bond length | ~1.42 Å |

| C-C (phenyl-C=N) | ~1.48 Å |

| C-N-O angle | ~112° |

| C-C=N angle | ~120° |

Note: These values are estimations based on crystallographic data of similar compounds.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound are arranged in the crystal lattice is determined by a network of intermolecular interactions. The oxime functional group is capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms).

In the crystal structures of analogous compounds, strong O-H···N hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. nih.gov For example, in (E)-4-[1-(Hydroxyimino)ethyl]-N-(4-methylbenzylidene)aniline, molecules are linked into infinite one-dimensional chains by O-H···N hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs.

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are less likely to be a dominant feature in the ground-state conformation of this compound due to the molecular geometry. The hydroxyl group of the oxime is not in close proximity to any suitable acceptor atoms within the same molecule. The primary hydrogen bonding interactions are expected to be intermolecular, as described in the previous section, which are crucial for the stabilization of the crystal lattice.

Theoretical and Computational Investigations on 1 4 Propoxyphenyl Ethanone Oxime

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used approach for predicting the properties of organic molecules due to its favorable balance of accuracy and computational cost.

A fundamental step in any quantum chemical investigation is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 1-(4-Propoxyphenyl)ethanone (B1580586) oxime, this would involve using a selected DFT functional (e.g., B3LYP or PBE1PBE) and a suitable basis set (e.g., 6-31+G*) to iteratively adjust the atomic coordinates until the forces on each atom are close to zero.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the nature of chemical bonds, and the calculation of atomic charges. Natural Bond Orbital (NBO) analysis can also be performed to study hyperconjugative interactions and charge delocalization within the molecule, providing insights into its stability.

Table 1: Illustrative Optimized Geometrical Parameters for a Similar Oxime Compound

The following table illustrates the type of data that would be generated from a geometry optimization of 1-(4-Propoxyphenyl)ethanone oxime, based on reported values for a related compound, (E)-1-(4-aminophenyl)ethanone oxime.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N | ~1.28 Å |

| N-O | ~1.41 Å | |

| C-C (ring) | ~1.39 - 1.40 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | C-C-N | ~115° |

| C=N-O | ~112° | |

| Dihedral Angle | Benzene (B151609) Ring vs. Oxime Group | ~5-6° |

Note: This data is for illustrative purposes and is based on a similar structure. Actual values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the oxime group and the oxygen of the propoxy group, while the LUMO would likely be distributed over the aromatic ring and the C=N bond. This analysis is crucial for predicting how the molecule would interact with other reagents.

Table 2: Representative Frontier Molecular Orbital Data

| Molecular Orbital | Property | Predicted Value (Illustrative) |

| HOMO | Energy | ~ -6.0 eV |

| LUMO | Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | Energy Difference | ~ 5.0 eV |

Note: These are typical energy values for organic molecules and serve as an illustration. The actual values for this compound would be determined by specific calculations.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum of this compound. The characteristic vibrational modes, such as the O-H stretch, C=N stretch, and N-O stretch of the oxime group, as well as vibrations of the phenyl ring and propoxy chain, can be assigned. This theoretical spectrum can aid in the interpretation of experimental IR data.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).

The correlation between predicted and experimental spectra serves as a benchmark for the accuracy of the chosen computational method.

Mechanistic Pathway Elucidation

Theoretical calculations can be instrumental in elucidating the mechanisms of chemical reactions involving this compound, such as its formation from 1-(4-propoxyphenyl)ethanone and hydroxylamine (B1172632), or its participation in subsequent reactions like the Beckmann rearrangement or cycloadditions.

For a reaction involving this compound, this would involve identifying the starting materials, products, and any intermediates and calculating their energies. The path connecting them would then be mapped out to find the transition state.

A crucial aspect of mechanistic studies is the characterization of stationary points on the potential energy surface.

Intermediates: These are stable species that exist in energy minima along the reaction pathway. Their geometry and electronic structure can be optimized and analyzed just like the reactants and products.

Transition States: A transition state represents the highest energy point along the reaction coordinate between a reactant/intermediate and the next species. It is a saddle point on the potential energy surface. Locating the transition state structure is computationally more demanding but essential for determining the activation energy. Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By characterizing these species, a detailed, step-by-step understanding of the reaction mechanism at a molecular level can be achieved.

Conformational Analysis and Isomeric Stability

Conformational analysis of this compound is essential to understand its three-dimensional structure and the relative stability of its different spatial arrangements. Like other acetophenone (B1666503) oximes, this molecule can exist in different conformations arising from rotation around single bonds, particularly the C(aryl)-C(carbonyl) bond and the C=N bond of the oxime group.

The planarity of the molecule is a significant factor in its stability. For similar acetophenone derivatives, studies have shown a preference for conformers where the benzene ring and the carbonyl group are nearly coplanar. This arrangement minimizes the repulsive forces between the dipoles of these groups. In the case of 2'-fluoro-substituted acetophenone derivatives, for instance, the s-trans conformer, where the C-F bond is positioned away from the carbonyl group, is favored over the s-cis conformer. This preference is influenced by the dielectric constant of the solvent, with more polar solvents leading to a greater preference for the more stable conformer.

Furthermore, the oxime functionality introduces the possibility of E/Z isomerism around the C=N double bond. The relative stability of these isomers is influenced by steric and electronic factors. In some synthesized acetophenone oximes, a mixture of E/Z isomers has been observed, often with one isomer being predominant. arpgweb.com For example, one study reported the formation of an acetophenone oxime as a mixture of E/Z isomers in an 8:1 ratio. arpgweb.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and isomeric stability of such molecules. These calculations can provide the relative energies of different conformers and isomers, helping to predict the most stable forms. While specific computational studies on this compound are not widely available in the public domain, the principles derived from studies on analogous compounds provide a strong framework for understanding its likely conformational preferences and isomeric stability.

| Isomer | Ratio |

|---|---|

| E-isomer | 8 |

| Z-isomer | 1 |

| Solvent | Dielectric Constant (ε) | 5J (Hα, F) (Hz) | 4J (Cα, F) (Hz) |

|---|---|---|---|

| Benzene-d6 | 2.28 | - | - |

| DMSO-d6 | 47.2 | - | - |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions, which are not accessible through static computational models.

In the context of this compound, MD simulations could be employed to:

Investigate the stability of the E and Z isomers in different solvent environments.

Study the dynamics of hydrogen bonding, both intramolecularly and with solvent molecules.

Simulate the interaction of the molecule with biological targets, which is crucial for drug design and development.

The application of MD simulations, in conjunction with quantum mechanical calculations, would provide a comprehensive picture of the structural and dynamic properties of this compound, paving the way for a more rational design of new materials and therapeutic agents.

Coordination Chemistry and Ligand Design with Oximes

Oxime Derivatives as Ligands for Metal Complexes

Oxime derivatives, including 1-(4-Propoxyphenyl)ethanone (B1580586) oxime, are a versatile class of ligands in coordination chemistry. The presence of both a nitrogen and an oxygen atom in the oxime group (>C=N-OH) allows for multiple modes of coordination with metal ions. These compounds can act as neutral ligands, coordinating through the nitrogen atom, or as anionic ligands after deprotonation of the hydroxyl group, then coordinating as an oximato ligand through both nitrogen and oxygen atoms, forming stable chelate rings.

The electronic properties of the substituent on the phenyl ring of acetophenone (B1666503) oxime derivatives significantly influence the coordination properties of the ligand. The propoxy group in 1-(4-Propoxyphenyl)ethanone oxime, being an electron-donating group, increases the electron density on the oxime's nitrogen and oxygen atoms, thereby enhancing its ability to coordinate with metal centers. This can lead to the formation of more stable metal complexes compared to those with electron-withdrawing substituents.

Oxime-type compounds are recognized as important ligands in modern coordination chemistry. nih.gov They can form stable complexes with a variety of transition metals, including palladium, copper, cobalt, and nickel. nih.govnih.govnih.gov The resulting metal complexes exhibit diverse geometries, such as square planar and octahedral, depending on the metal ion and the stoichiometry of the ligand. nih.gov For instance, phenolic oximes show a selective preference for copper(II), forming stable pseudo-macrocyclic monomeric complexes.

Synthesis of Oxime-Based Metal Complexes

The synthesis of metal complexes with oxime ligands can be achieved through several methods. A common approach involves the direct reaction of the oxime ligand with a metal salt in a suitable solvent. For example, palladium(II) complexes of phosphino-oxime ligands have been synthesized by reacting [PdCl2(COD)] with the ligand in dichloromethane. rsc.org Similarly, copper(II) complexes of phenolic oximes can be prepared by reacting the oxime ligand with a copper salt like CuCl2 in the presence of a base.

Another method for synthesizing oxime-based metal complexes is through a bridge-splitting reaction. Chloro-bridged palladacycles, which can be formed from the reaction of an oxime with a palladium salt, can react with phosphines to yield neutral mononuclear cyclopalladated compounds.

The synthesis of the parent oxime, this compound, can be accomplished by the reaction of 1-(4-Propoxyphenyl)ethanone with hydroxylamine (B1172632). This is a standard procedure for the preparation of oximes from ketones. goettingen-research-online.de The resulting oxime can then be used to synthesize a variety of metal complexes.

Applications in Organometallic Synthesis and Catalysis

Metal complexes derived from oxime ligands have shown significant promise as catalysts in various organic reactions, particularly in cross-coupling reactions and radical cyclizations.

Cross-Coupling Reactions

Palladium complexes of oxime ligands have emerged as highly efficient catalysts for cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. organic-chemistry.orgnih.govnih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The oxime ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle.

Below are representative data tables for Suzuki-Miyaura and Heck reactions catalyzed by palladium-oxime complexes, demonstrating their catalytic efficiency.

Table 1: Palladium-Oxime Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)2/Acetophenone Oxime | K2CO3 | Dioxane/Water | 100 | 95 |

| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2/Acetophenone Oxime | K3PO4 | Toluene | 110 | 88 |

| 3 | 4-Chloroacetophenone | Phenylboronic acid | [Pd(aphox)Cl]2 | Cs2CO3 | DMF | 120 | 92 |

Data is representative of typical conditions and yields found in the literature for similar systems.

Table 2: Palladium-Oxime Catalyzed Heck Reaction

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | n-Butyl acrylate | Pd(OAc)2/Acetophenone Oxime | Et3N | NMP | 120 | 98 |

| 2 | 4-Bromoanisole | Styrene | [Pd(aphox)Cl]2 | NaOAc | DMF | 140 | 95 |

| 3 | 4-Chlorotoluene | Methyl acrylate | PdCl2/Acetophenone Oxime | K2CO3 | DMA | 130 | 85 |

Data is representative of typical conditions and yields found in the literature for similar systems.

Radical Cyclization Catalysis

Cobalt complexes of oximes, known as cobaloximes, are effective catalysts for radical cyclization reactions. researchgate.net These reactions are powerful methods for the construction of cyclic compounds. nih.govresearchgate.net The mechanism of these reactions often involves the formation of a carbon-centered radical, which then undergoes an intramolecular cyclization. nih.govgoettingen-research-online.de

Cobaloxime catalysts can initiate the radical cyclization of various unsaturated compounds. For example, the aerobic oxidative cyclization of β,γ-unsaturated oximes can be catalyzed by cobalt complexes to form isoxazolines. nih.govresearchgate.net The catalytic cycle typically involves the generation of an iminoxyl radical, which then undergoes a 5-exo-trig cyclization.

While specific examples utilizing this compound as a ligand in radical cyclization are not prevalent in the literature, the general reactivity of cobaloximes demonstrates the potential of such systems. The electronic nature of the propoxy group could influence the redox properties of the cobalt center, potentially tuning the efficiency and selectivity of the radical cyclization process.

Role in Advanced Organic Synthesis and Materials Science Non Biological Applications

Oximes as Synthetic Building Blocks and Intermediates for Complex Organic Molecules

The oxime functional group is a versatile linchpin in organic synthesis, serving as a precursor to a variety of nitrogen-containing compounds. The Beckmann rearrangement, a classic named reaction, transforms ketoximes into N-substituted amides, which are fundamental components of many complex organic molecules and polymers. researchgate.netrsc.orgacs.org For 1-(4-Propoxyphenyl)ethanone (B1580586) oxime, this rearrangement would yield N-(4-propoxyphenyl)acetamide, a valuable intermediate for pharmaceuticals and other fine chemicals. The reaction is typically catalyzed by acids such as sulfuric acid or phosphorus pentachloride. rsc.org

Beyond the Beckmann rearrangement, oximes are crucial intermediates in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. dntb.gov.uanih.gov For instance, the reaction of oximes with various coupling partners can lead to the formation of pyridines, pyrroles, and other important heterocyclic systems. The 4-propoxy group on the aromatic ring of 1-(4-Propoxyphenyl)ethanone oxime can influence the electronic properties of the molecule, potentially enhancing reactivity or directing the regioselectivity of these cyclization reactions.

Furthermore, the concept of iterative cross-coupling, a powerful strategy for the systematic synthesis of complex molecules, can utilize oxime-containing building blocks. researchgate.net By analogy, derivatives of this compound could be designed as bifunctional building blocks for use in iterative synthesis, allowing for the rapid construction of diverse molecular architectures. rsc.orgnih.govresearchgate.net

Supramolecular Chemistry and Host-Guest Interactions

The oxime moiety is an excellent participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (through the hydroxyl group) and acceptor (through the nitrogen atom). mdpi.com This dual nature makes compounds like this compound attractive candidates for the construction of supramolecular assemblies. The formation of well-defined, non-covalent structures is driven by these directional interactions.

In a study of the structurally related (E)-1-(4-aminophenyl)ethanone oxime, intermolecular O-H···N and N-H···O hydrogen bonds were observed to link the molecules into a three-dimensional network, demonstrating the significant role of the oxime group in directing crystal packing. mdpi.com It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The propoxy group can further influence these interactions through weaker C-H···O or C-H···π interactions, adding another layer of control over the resulting supramolecular structure.

The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest, could also be explored with macrocycles functionalized with the this compound unit. The oxime's hydrogen bonding capabilities, combined with the hydrophobic nature of the propoxy group, could lead to selective binding of specific guest molecules within the macrocyclic cavity.

Photoinitiated Processes in Polymer Chemistry

Oxime esters, derived from oximes, have garnered significant attention as efficient Type I photoinitiators for free radical polymerization. researchgate.netconsensus.app Upon exposure to light of a suitable wavelength, the relatively weak N-O bond in the oxime ester cleaves to generate reactive free radicals that can initiate the polymerization of monomers like acrylates. The efficiency of this process can be tuned by modifying the chemical structure of the oxime.

While direct studies on the photoinitiating capabilities of this compound esters are not yet prevalent, research on analogous aromatic oxime esters provides valuable insights. For example, naphthalene-based oxime esters have been shown to be effective photoinitiators, with their performance influenced by the substitution pattern on the aromatic ring. nih.gov It is conceivable that an ester derivative of this compound could exhibit interesting photoinitiating properties. The propoxy group, being an electron-donating group, could influence the absorption characteristics and the efficiency of radical generation.

The general mechanism for photoinitiation by an oxime ester involves the following steps:

Absorption of Light: The oxime ester absorbs a photon, leading to an excited state.

N-O Bond Cleavage: The excited molecule undergoes homolytic cleavage of the N-O bond, generating an iminyl radical and a carboxyl radical.

Initiation: These radicals then add to a monomer molecule, initiating the polymer chain growth.

Molecular Recognition Studies (e.g., Cation/Anion Recognition)

The ability of the oxime functional group to coordinate with metal ions has been well-established. rsc.org This property can be harnessed for the development of sensors for specific cations. The nitrogen and oxygen atoms of the oxime can act as a bidentate ligand, forming stable complexes with a variety of metal ions. The selectivity of this binding can be tuned by the steric and electronic environment around the oxime. In the case of this compound, the propoxy group could influence the binding affinity and selectivity for different metal cations.

Furthermore, the hydrogen-bonding capabilities of the oxime group can be exploited for the recognition of anions. The O-H group can act as a hydrogen bond donor to form complexes with anions like halides or oxoanions. The strength and selectivity of this interaction would be dependent on the acidity of the oxime proton and the geometric arrangement of the binding site. Again, while specific studies on this compound as a molecular receptor are yet to be reported, the foundational principles of oxime-based molecular recognition suggest its potential in this area. rsc.org

Integration into Functional Materials (e.g., Liquid Crystals, Polymers)

The unique properties of the 1-(4-propoxyphenyl) group, combined with the reactivity of the oxime moiety, make this compound a promising candidate for incorporation into functional materials.

Liquid Crystals: The elongated, rigid structure of the 4-propoxyphenyl group is a common feature in mesogens, the fundamental units of liquid crystals. researchgate.nettue.nl By incorporating this moiety, it is plausible that derivatives of this compound could exhibit liquid crystalline behavior. The oxime group could serve as a point for further chemical modification, allowing for the creation of liquid crystal polymers. These materials have applications in displays, sensors, and actuators.

Polymers: As previously mentioned, the Beckmann rearrangement of this compound can produce a polyamide precursor. Polymerization of such precursors could lead to novel polyamides with tailored properties imparted by the propoxy side chain. Additionally, the oxime group itself can be used to form dynamic covalent polymers. The reversible nature of the oxime linkage allows for the creation of self-healing materials and adaptable networks. nsf.gov For example, polymers containing pendant this compound units could be crosslinked through the oxime functionality, leading to materials with tunable mechanical properties and responsiveness to stimuli.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Scope and Efficiency

The future of synthesizing 1-(4-Propoxyphenyl)ethanone (B1580586) oxime and its derivatives lies in the development of more efficient, sustainable, and versatile methodologies. Current approaches, often adaptations of classical oxime syntheses, can be improved by exploring novel catalytic systems and reaction conditions.

A promising direction involves the application of green chemistry principles. For instance, the use of solvent-free reaction conditions, potentially employing techniques like grindstone chemistry with catalysts such as bismuth(III) oxide, could significantly reduce the environmental impact of the synthesis. nih.gov Exploring a wider range of starting materials and developing one-pot syntheses would also enhance the efficiency and atom economy of the process.

Furthermore, a systematic investigation into the synthesis of a library of substituted 1-(4-alkoxyphenyl)ethanone oximes, by varying the alkoxy chain length and introducing other functionalities on the aromatic ring, would provide a valuable collection of compounds for structure-activity relationship studies in various applications.

Deeper Mechanistic Insights into Complex Transformations

While the general mechanism of oxime formation is well-established, the specific kinetics and thermodynamics of the formation of 1-(4-Propoxyphenyl)ethanone oxime warrant a more detailed investigation. Computational modeling and in-situ spectroscopic techniques could provide a deeper understanding of the reaction pathway, including the role of intermediates and the influence of the propoxy group on reactivity.

A particularly fertile ground for mechanistic exploration is the Beckmann rearrangement of this compound. This acid-catalyzed transformation converts the oxime into the corresponding N-(4-propoxyphenyl)acetamide. Future research should focus on elucidating the precise mechanism of this rearrangement for this specific substrate, including the stereochemistry of the migrating group and the potential for side reactions. Understanding these mechanistic details is crucial for controlling the reaction outcome and optimizing the synthesis of the resulting amide, a potentially valuable chemical intermediate.

Novel Catalyst Development for Oxime Chemistry

The development of novel catalysts stands as a cornerstone for advancing the chemistry of this compound. While traditional acid or base catalysis is effective, the exploration of more sophisticated catalytic systems could offer significant advantages in terms of selectivity, efficiency, and milder reaction conditions.

Heterogeneous catalysts, such as zeolites and functionalized mesoporous materials, could provide reusable and easily separable alternatives to homogeneous catalysts. For instance, titanium silicate-1 (TS-1) has shown promise in the ammoximation of ketones, a process that could be adapted for the synthesis of this compound. cardiff.ac.uk The development of nanocatalysts, including gold-palladium alloys, could also lead to highly active and selective systems for both the synthesis and transformation of this oxime. cardiff.ac.uk

Furthermore, the design of chiral catalysts could open up avenues for the asymmetric synthesis of derivatives of this compound, which would be of significant interest for applications in medicinal chemistry and materials science.

Exploration of New Chemical Applications in Materials and Synthesis

The potential applications of this compound remain largely untapped, offering a rich field for future research. The presence of the oxime functional group, the aromatic ring, and the propoxy chain provides a versatile platform for the design of new materials and synthetic intermediates.

In materials science, the ability of the oxime group to participate in "click chemistry" reactions makes this compound a potential building block for the synthesis of novel polymers, hydrogels, and self-healing materials. rsc.org The aromatic core and the flexible propoxy group could impart desirable properties such as liquid crystallinity or specific thermal behavior to these materials.

In organic synthesis, this compound can serve as a precursor to a variety of other functional groups. For example, its reduction could yield the corresponding amine, while its hydrolysis could regenerate the parent ketone, 1-(4-propoxyphenyl)ethanone. The Beckmann rearrangement product, N-(4-propoxyphenyl)acetamide, is another valuable synthetic intermediate. The exploration of these and other transformations will undoubtedly expand the synthetic utility of this compound.

Below is a table summarizing potential research directions and their anticipated impact:

| Research Area | Focus | Potential Impact |

| Synthetic Methodology | Green synthesis, one-pot reactions, diversification of derivatives. | More sustainable and efficient production, creation of a library of related compounds for screening. |

| Mechanistic Studies | Kinetics and thermodynamics of formation, detailed investigation of the Beckmann rearrangement. | Enhanced reaction control, optimization of product yields, and deeper fundamental understanding. |

| Catalysis | Heterogeneous catalysts, nanocatalysts, chiral catalysts. | Greener processes, improved selectivity and activity, access to enantiomerically pure derivatives. |

| New Applications | Polymer synthesis, hydrogels, liquid crystals, synthetic intermediate for fine chemicals. | Development of novel functional materials with tailored properties and expansion of the synthetic toolbox. |

Q & A

Q. Basic Research Focus

- FT-IR : Confirms oxime formation via N–O (945 cm⁻¹) and C=N (1640 cm⁻¹) stretches. The ethanone C=O (1720 cm⁻¹) disappears post-reaction .

- NMR : ¹H NMR shows propoxy chain protons (δ 1.0–1.5 ppm for –CH₂–, δ 3.9–4.1 ppm for –OCH₂–) and oxime proton (δ 8.2 ppm, broad). ¹³C NMR confirms the ketone-to-oxime conversion (C=N at ~150 ppm) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, the oxime O–H forms intermolecular hydrogen bonds (O–H···N, ~2.8 Å), stabilizing crystal packing .

How does the molecular conformation of this compound influence its reactivity?

Advanced Research Focus

The oxime group adopts an anti configuration (E-isomer) due to steric hindrance between the propoxy chain and hydroxylamine moiety. This configuration enhances nucleophilic reactivity at the nitrogen atom, facilitating coordination with metal ions (e.g., Cu²⁺, Ni²⁺) in catalysis or complexation studies. Computational studies (DFT) reveal a dihedral angle of ~50° between aromatic rings, reducing conjugation and increasing susceptibility to electrophilic substitution at the para position .

What strategies resolve contradictions in spectroscopic data for oxime derivatives?

Advanced Research Focus

Discrepancies between experimental and theoretical spectra (e.g., NMR chemical shifts) often arise from solvent effects or dynamic processes. Mitigation strategies include:

- Solvent standardization : Use deuterated solvents (e.g., DMSO-d₆) to minimize shifts.

- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomerism (e.g., syn/anti isomerization).

- DFT corrections : Apply solvent-polarizable continuum models (PCM) to theoretical calculations for better alignment with experimental data .

How can computational methods predict biological activity or catalytic potential?

Q. Advanced Research Focus

- Molecular docking : Screen against targets like cytochrome P450 or fungal lanosterol demethylase to predict antifungal activity. The oxime’s nitrogen and oxygen atoms show strong binding affinities (ΔG ≈ −8.5 kcal/mol) .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, a low HOMO-LUMO gap (~4 eV) suggests suitability as a photosensitizer or catalyst in oxidation reactions .

What experimental designs evaluate the compound’s potential in coordination chemistry?

Q. Advanced Research Focus

- Ligand synthesis : React this compound with transition metal salts (e.g., CuCl₂) in ethanol/water (1:1) at 60°C. Monitor complexation via UV-vis (d-d transitions at 600–700 nm for Cu²⁺).

- Stability assays : Expose complexes to varying pH (2–12) and measure decomposition kinetics via HPLC. Oxime-metal complexes show maximal stability at pH 6–8 due to protonation equilibria .

How to address low yields in large-scale oxime synthesis?

Advanced Research Focus

Common issues include poor hydroxylamine solubility or byproduct formation. Solutions:

- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 8 hours) and improves yield (~85% vs. 60%) by enhancing reagent interaction .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., over-oxidation) through precise temperature and stoichiometric control .

What are the implications of hydrogen bonding in crystallographic studies?

Advanced Research Focus

Intermolecular O–H···N bonds (2.7–2.9 Å) create 1D chains, influencing solubility and melting point. For example, stronger hydrogen bonds correlate with higher melting points (>150°C) and lower solubility in non-polar solvents. These interactions also stabilize the crystal lattice against thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。